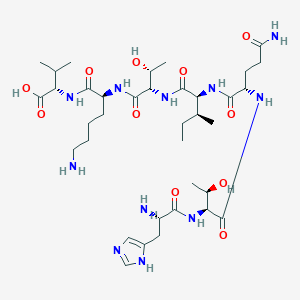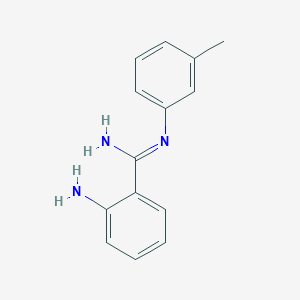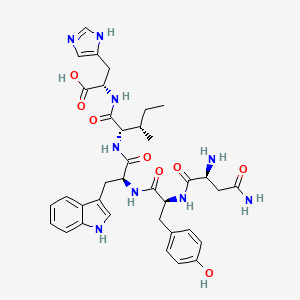![molecular formula C23H20NOPS B14246674 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole CAS No. 402757-85-1](/img/structure/B14246674.png)
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole is a complex organophosphorus compound It features a pyrrole ring substituted with a diphenylphosphanyl group and a sulfinyl group derived from 4-methylbenzenesulfinyl
準備方法
The synthesis of 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: Starting with a suitable pyrrole precursor, the pyrrole ring is synthesized through cyclization reactions.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a phosphination reaction, often using diphenylphosphine as a reagent.
Sulfinylation: The sulfinyl group is introduced through a sulfinylation reaction, typically using a sulfinyl chloride derivative of 4-methylbenzene.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
化学反応の分析
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The diphenylphosphanyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole has several scientific research applications:
Catalysis: It can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicinal Chemistry:
作用機序
The mechanism of action of 1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole involves its interaction with molecular targets through its phosphanyl and sulfinyl groups. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar compounds include:
1,3-Bis(diphenylphosphino)propane: Used as a ligand in coordination chemistry and catalysis.
1,4-Bis(diphenylphosphino)butane: Also used in catalysis, particularly in Suzuki and Heck reactions.
N,N-Bis(diphenylphosphino)amine: Another ligand with applications in catalysis and material science.
特性
CAS番号 |
402757-85-1 |
|---|---|
分子式 |
C23H20NOPS |
分子量 |
389.5 g/mol |
IUPAC名 |
[2-[(S)-(4-methylphenyl)sulfinyl]pyrrol-1-yl]-diphenylphosphane |
InChI |
InChI=1S/C23H20NOPS/c1-19-14-16-22(17-15-19)27(25)23-13-8-18-24(23)26(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-18H,1H3/t27-/m0/s1 |
InChIキー |
AJRZHERVEJESCQ-MHZLTWQESA-N |
異性体SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC=CN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
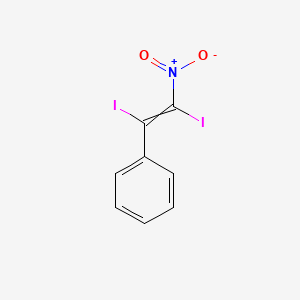
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
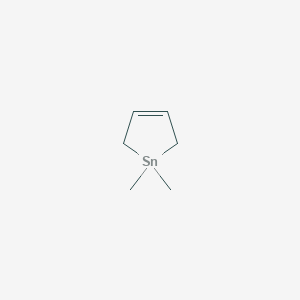
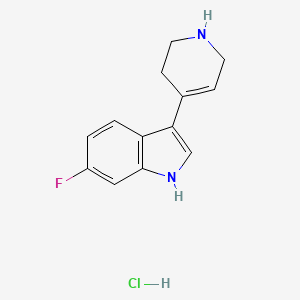
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
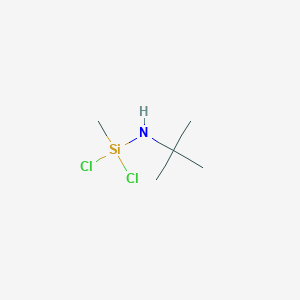
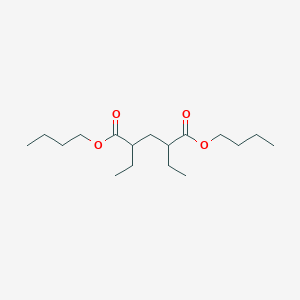
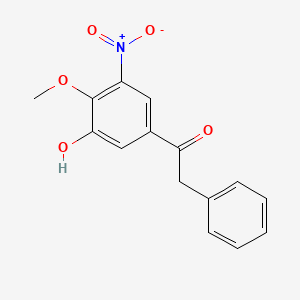
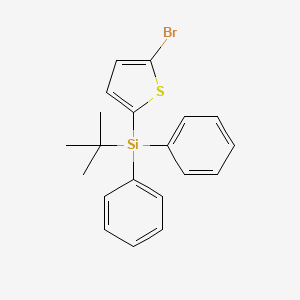
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
